Cas no 163259-83-4 (3-(5-Bromo-2-methoxyphenyl)propanenitrile)

3-(5-Bromo-2-methoxyphenyl)propanenitrile is a brominated aromatic nitrile compound with a methoxy substituent, commonly utilized as an intermediate in organic synthesis. Its structure, featuring a propanenitrile chain attached to a substituted phenyl ring, makes it valuable for constructing more complex molecules, particularly in pharmaceutical and agrochemical applications. The bromine atom at the 5-position offers reactivity for further functionalization via cross-coupling reactions, while the methoxy group enhances electronic properties for targeted modifications. This compound is characterized by its stability and high purity, ensuring consistent performance in synthetic workflows. Its versatility as a building block underscores its importance in research and industrial chemistry.
3-(5-Bromo-2-methoxyphenyl)propanenitrile structure
163259-83-4 structure
Product Name:3-(5-Bromo-2-methoxyphenyl)propanenitrile
CAS No:163259-83-4
MF:C10H10BrNO
MW:240.09650182724
CID:110168
PubChem ID:53425299
Update Time:2025-10-29

3-(5-Bromo-2-methoxyphenyl)propanenitrile Chemical and Physical Properties

Names and Identifiers

    • 3-(5-Bromo-2-methoxyphenyl)propanenitrile
    • 3-(5-bromo-2-methoxy-phenyl)propionitrile
    • Benzenepropanenitrile,5-bromo-2-methoxy-
    • EN300-1893530
    • DTXSID60698846
    • 163259-83-4
    • AKOS010793635
    • MDL: MFCD09744622
    • Inchi: 1S/C10H10BrNO/c1-13-10-5-4-9(11)7-8(10)3-2-6-12/h4-5,7H,2-3H2,1H3
    • InChI Key: FERAPTIKPBBCIN-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=C(C=1)CCC#N)OC

Computed Properties

  • Exact Mass: 238.9946
  • Monoisotopic Mass: 238.995
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 198
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 33A^2
  • XLogP3: 2.5

Experimental Properties

  • PSA: 33.02

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
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